Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
Description
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride (CAS: 1332529-56-2) is a thiazole-based small molecule with the molecular formula C₅H₉ClN₂OS and a molecular weight of 180.65 g/mol . It features a benzyl group linked to a methylamine substituent on a 2-methoxy-1,3-thiazol-5-yl scaffold. The compound is synthesized with a purity of 95% and is cataloged under MDL No. MFCD18071390 .
Properties
IUPAC Name |
N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUTVFLWLNTQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is primarily used in the field of medicinal chemistry due to its potential therapeutic effects. Thiazole derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : Compounds with thiazole moieties have been reported to exhibit significant antibacterial and antifungal properties. Studies suggest that the thiazole ring can interact with bacterial enzymes, inhibiting their function and leading to cell death.
- Anticancer Potential : Research indicates that thiazole derivatives can act as inhibitors of specific cancer-related proteins. For instance, compounds similar to Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine have shown promise in inhibiting mitotic spindles in cancer cells, leading to increased cell death through multipolar spindle formation .
Biochemical Assays
The compound is utilized in biochemical assays to study thiazole-related biological pathways. Its application includes:
- Interaction Studies : By investigating the binding affinity of this compound with various biological targets, researchers can gain insights into its mechanism of action. This helps identify potential therapeutic uses and optimize drug design.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of thiazole derivatives demonstrated that compounds similar to this compound effectively inhibited HSET (KIFC1), a protein essential for cancer cell survival. The research highlighted that treatment with these inhibitors resulted in a significant increase in multipolar mitoses in centrosome-amplified cancer cells .
| Compound | IC50 (nM) | Effect on Multipolarity (%) |
|---|---|---|
| Compound A | 27 | 10% increase |
| Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine | TBD | TBD |
Case Study 2: Antimicrobial Properties
Research has indicated that thiazole derivatives possess strong antimicrobial properties. In vitro studies showed that this compound exhibited notable activity against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism of action .
Mechanism of Action
The mechanism by which Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Structural Modifications and Pharmacological Implications
Substituent Effects on Lipophilicity and Solubility The parent compound’s benzyl group contributes to moderate lipophilicity, favoring membrane permeability. In contrast, the 4-methoxyphenylethyl analog (C₁₄H₂₀ClN₂O₂S) introduces an ethyl spacer, increasing flexibility and solubility in polar solvents . Dihydrochloride salts (e.g., {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride) exhibit enhanced aqueous solubility compared to the monohydrochloride parent compound, critical for intravenous formulations .
Benzodioxole substitution (C₁₆H₁₆ClNO₃) introduces electron-donating effects, improving binding to serotonin or dopamine receptors, as seen in CNS-targeting agents .
Synthetic Accessibility
- The parent compound’s synthesis involves straightforward alkylation of the thiazole-methylamine core, while analogs like the dihydrochloride derivatives require additional steps for salt formation .
Biological Activity
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is a thiazole derivative exhibiting significant biological activities, making it an important compound in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₅H₉ClN₂OS
- Structure : Contains a thiazole ring and a benzyl group, enhancing its solubility and stability.
Biological Activities
- Antimicrobial Properties
-
Anticancer Activity
- Thiazole derivatives are recognized for their cytotoxic effects on cancer cells. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:
- In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Mechanisms of Action
Case Studies
- Study on Anticancer Effects : A study investigated the effects of thiazole derivatives on centrosome-amplified human cancer cell lines. The compound was effective in inducing multipolar spindle formation, leading to increased rates of cell death .
- Antimicrobial Evaluation : In a comparative study, this compound exhibited MIC values lower than those of standard antibiotics, highlighting its potential as a novel antibacterial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 2-Methoxybenzothiazole | Contains benzothiazole ring | Strong antibacterial properties |
| 4-Methylthiazole | Simple thiazole derivative | Exhibits neuroprotective effects |
| 2-Aminothiazole | Basic thiazole structure | Used in synthesizing various pharmaceuticals |
The unique combination of the benzyl group and the methoxy-substituted thiazole ring in this compound enhances its biological activity compared to simpler thiazoles or benzothiazoles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride, and how can yield be maximized while minimizing impurities?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a benzylamine derivative and a functionalized 2-methoxy-1,3-thiazole intermediate. Key steps include:
- Thiazole Functionalization : Introduce a leaving group (e.g., bromide) at the 5-position of 2-methoxy-1,3-thiazole via electrophilic substitution.
- Amine Coupling : React the thiazole intermediate with benzylamine under inert conditions (N₂ atmosphere) using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate SN2 displacement.
- Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt.
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via recrystallization (ethanol/water) to reduce impurities like unreacted thiazole or benzylamine .
Q. How can researchers validate the purity and structural integrity of this compound using analytical techniques?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95% by area normalization). Detect residual solvents (e.g., DMF) via GC-MS .
- NMR : Confirm structural integrity with ¹H NMR (DMSO-d6): Look for characteristic peaks (δ 3.8 ppm for OCH₃, δ 4.3 ppm for CH₂-N, δ 7.3–7.5 ppm for benzyl aromatic protons). ¹³C NMR should show the thiazole C-S and C-N signals (δ 165–170 ppm) .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of HCl vapors during salt formation.
- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for deliquescence due to hydrochloride salt hygroscopicity .
Advanced Research Questions
Q. How does the 2-methoxy group on the thiazole ring influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The methoxy group donates electron density via resonance, stabilizing the thiazole ring and altering nucleophilic attack sites.
- Experimental Validation : Compare reaction kinetics with non-methoxy analogs (e.g., 2-H-thiazole derivatives) in nucleophilic substitution reactions. Use UV-Vis spectroscopy to track π→π* transitions affected by electron-donating groups .
Q. What strategies can resolve contradictions in solubility data reported for this compound across different solvents?
- Methodological Answer :
- Solubility Profiling : Conduct systematic studies using the shake-flask method in buffers (pH 1–10), DMSO, and ethanol. Measure solubility via gravimetric analysis or HPLC.
- Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate solvent polarity with dissolution. Note discrepancies arising from polymorphic forms (e.g., hydrochloride vs. free base) .
Q. How can researchers investigate the compound’s metabolic stability in vitro for pharmacological applications?
- Methodological Answer :
- Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) in NADPH-regenerating systems. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
- Metabolite ID : Use high-resolution MS (e.g., Q-TOF) to detect phase I metabolites (e.g., demethylation of the methoxy group) and phase II conjugates (e.g., glucuronidation) .
Q. What computational approaches predict the compound’s binding affinity to biological targets like kinase enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds between the thiazole N and kinase hinge region.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate binding free energies via MM-PBSA. Cross-validate with SPR-based binding assays .
Contradictions and Troubleshooting
- Synthetic Yield Variability : Inconsistent yields may arise from moisture sensitivity of intermediates. Use anhydrous solvents and molecular sieves during amine coupling .
- NMR Signal Splitting : Broadening of CH₂-N peaks in DMSO-d6 suggests residual HCl. Neutralize with NaHCO₃ and re-dry the sample .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
